2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid
Description
Properties
CAS No. |
54785-40-9 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C20H21NO3/c1-12(19(22)23)14-7-10-17-16(11-14)21-18(24-17)13-5-8-15(9-6-13)20(2,3)4/h5-12H,1-4H3,(H,22,23) |
InChI Key |
TXNPKAZVKAHXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-tert-butyl-2-(alpha-methylbenzyl)phenol
Two main catalytic approaches are documented:
Mixed Acid Catalyst Method : Concentrated phosphoric acid and acid anhydride are reacted to form a mixed acid catalyst. Then, 4-tert-butylphenol is melted and reacted with styrene added dropwise under controlled temperature (100–150 °C) to yield the phenol derivative with up to 71% yield and >95% purity.
Cation Exchange Resin Catalyst Method : A strong acid cation exchange resin is acidified with hydrochloric or sulfuric acid, washed, dried, and used as a reusable catalyst. The resin catalyzes the Friedel-Crafts reaction between 4-tert-butylphenol and styrene under mild conditions (120–140 °C) with controlled styrene addition, achieving high selectivity, ease of catalyst separation, and environmentally friendly processing.
Detailed Preparation Procedures
Mixed Acid Catalyst Friedel-Crafts Alkylation
| Step | Conditions | Details |
|---|---|---|
| Catalyst Preparation | Stir concentrated phosphoric acid + acid anhydride at 20–70 °C for 0.5–5 h | Forms mixed acid catalyst |
| Reaction Setup | Add 845 g 4-tert-butylphenol, heat to 110 °C until melted | Stirring ensures homogeneity |
| Styrene Addition | Dropwise addition of 905 mL styrene at 1 drop/s, maintain temperature | Controls reaction rate and selectivity |
| Post-Addition Reaction | Raise temperature to 120–150 °C, react for 2–5 h | Completes alkylation |
| Workup | Cool, separate acid layer, distill to recover unreacted styrene and phenol | Purify product |
Yield and Purity : Product yield ~71%, purity >95%.
Resin-Catalyzed Friedel-Crafts Alkylation
| Step | Conditions | Details |
|---|---|---|
| Resin Acidification | Wash resin, stir in 1–8% acid solution (HCl or H2SO4) for 2–6 h | Resin activated for catalysis |
| Resin Washing & Drying | Wash to neutral, dry at ≤60 °C for >12 h | Prepares catalyst |
| Reaction | 500 g 4-tert-butylphenol + 1–5% resin, heat to 120 °C | Dissolve phenol |
| Styrene Addition | Add styrene (1.1 equiv) dropwise over 2 h at constant temperature | Controlled reaction |
| Post-Addition | Heat to 120–140 °C for 2 h | Reaction completion |
| Purification | Reduced pressure distillation to separate styrene, phenol, and product fractions | Efficient separation |
Advantages : Reusable catalyst, mild conditions, less waste, no corrosion, suitable for industrial scale.
Subsequent Steps Toward 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid
While the direct preparation of 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is less commonly detailed in open literature, the general synthetic strategy involves:
Cyclization of the prepared 4-tert-butyl-2-(alpha-methylbenzyl)phenol intermediate with appropriate reagents to form the benzoxazole ring.
Introduction of the acetic acid moiety at the 5-position of the benzoxazole ring, typically through side-chain functionalization or via acylation reactions.
Specific methods often involve diazotization, condensation, or oxidative cyclization steps, as referenced in related benzoxazole synthesis patents and literature.
Summary Table of Preparation Methods
| Method | Catalyst | Key Reaction | Temperature (°C) | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|---|
| Mixed Acid Catalyst Friedel-Crafts | Mixed acid (H3PO4 + acid anhydride) | Alkylation of 4-tert-butylphenol with styrene | 100–150 | ~71 | >95 | Simple, high yield, inexpensive catalyst |
| Resin-Catalyzed Friedel-Crafts | Strong acid cation exchange resin | Same as above | 120–140 | High (not specified) | High | Reusable catalyst, mild, eco-friendly, easy separation |
Research Findings and Analysis
The mixed acid catalyst method provides a straightforward approach with good yield and purity but involves handling corrosive acids and requires careful separation of acid layers post-reaction.
The resin-catalyzed method improves operational safety and environmental impact by replacing corrosive acids with solid acid resins. It also facilitates catalyst recovery and reuse, reducing costs and waste.
Both methods emphasize controlled addition of styrene and temperature regulation to optimize selectivity and yield.
The preparation of the key intermediate 4-tert-butyl-2-(alpha-methylbenzyl)phenol is crucial for the subsequent synthesis of the target benzoxazoleacetic acid compound.
Literature indicates that the final steps to form the benzoxazole ring and introduce the acetic acid function require additional synthetic transformations, often involving cyclization and functional group modifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of UV filters for cosmetic applications.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with G protein-coupled receptors, leading to various biological effects . The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce reactive oxygen species production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazoleacetic Acid Derivatives
Anti-Inflammatory Activity
- Halogenated Derivatives: Benoxaprofen (4-chloro derivative): Demonstrated 3–5× higher anti-inflammatory activity than phenylbutazone in rat paw edema models (ED₃₀ values at 5 hours post-administration). Its mechanism involves cyclooxygenase (COX) inhibition, though it was later withdrawn due to hepatotoxicity . Flunoxaprofen (4-fluoro derivative): The (S)-enantiomer exhibits enhanced pharmacokinetic properties, including prolonged plasma half-life and improved absorption, attributed to fluorine’s electronegativity and smaller steric profile .
- Instead, its sulfonamide-modified derivatives show antimicrobial efficacy, with MIC values of 8–64 µg/mL against Staphylococcus aureus .
Pharmacokinetic and Toxicological Profiles
- Benoxaprofen: Rapid absorption in humans (peak plasma concentrations at 2–4 hours) but associated with severe hepatotoxicity and photosensitivity, leading to its withdrawal .
- Flunoxaprofen: The (S)-enantiomer’s chiral center improves metabolic stability, reducing toxic metabolite formation compared to racemic mixtures .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, F) : Enhance anti-inflammatory potency by stabilizing the molecule’s interaction with COX enzymes via halogen bonding .
- tert-Butyl Group : Increases lipophilicity and steric bulk, shifting activity toward antimicrobial targets (e.g., bacterial sulfonamide enzymes) rather than inflammatory pathways .
- Stereochemistry: The (S)-enantiomer of flunoxaprofen shows superior efficacy and safety, underscoring the importance of chiral optimization in drug design .
Biological Activity
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies, structure-activity relationships, and research findings.
Chemical Structure
The compound features a benzoxazole core with a tert-butyl substituent on the phenyl ring and an acetic acid moiety. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of benzoxazole, including 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid, exhibit varying degrees of antimicrobial activity. A study highlighted that certain benzoxazole derivatives show selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 µg/mL |
| Compound 2 | Candida albicans | 16 µg/mL |
| Compound 3 | Escherichia coli | >64 µg/mL |
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies show that several benzoxazole derivatives possess significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. Notably, some compounds demonstrated lower toxicity to normal cells compared to cancer cells, suggesting a potential therapeutic window for anticancer applications .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 10 | 5 |
| A549 | 15 | 4 |
| PC3 | 12 | 6 |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives can be significantly influenced by their structural modifications. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced antibacterial activity. For instance, compounds with methoxy or dimethylamino substituents showed increased activity compared to those with electron-withdrawing groups .
Case Studies
- Antibacterial Screening : A comprehensive study screened various benzoxazole derivatives for their antibacterial properties, revealing that only a subset exhibited significant activity against selected bacterial strains. The most active derivative was noted to have specific substitutions that enhanced its efficacy .
- Cytotoxicity Assessment : In vitro studies conducted on multiple cancer cell lines indicated that certain derivatives of the compound displayed promising anticancer effects, with selectivity towards malignant cells over normal cells, reinforcing their potential as lead compounds for further development .
Q & A
Q. What are the recommended synthetic routes for 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid?
The synthesis typically involves multi-step organic reactions, including condensation of 4-tert-butylphenyl precursors with benzoxazoleacetic acid derivatives. Key steps include functional group protection, cyclization, and purification via column chromatography. Recent studies emphasize the use of computational tools like Density Functional Theory (DFT) to optimize reaction pathways and predict intermediate stability, reducing trial-and-error synthesis .
Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?
Solid-phase extraction (SPE) using Oasis HLB sorbents followed by liquid chromatography-mass spectrometry (LC-MS) is widely validated for trace detection. Method optimization includes sample acidification (pH 2.5–3.0), methanol-based elution, and isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Detection limits below 1 ng/L have been achieved in wastewater influent/effluent studies .
Q. What are the key physicochemical properties relevant to experimental design?
Critical properties include:
- LogP (octanol-water): ~3.2 (indicating moderate hydrophobicity, requiring methanol-water mobile phases in LC).
- pKa: ~4.1 (acidic proton necessitates pH-controlled extraction).
- Thermal stability: Decomposes above 250°C, requiring ambient-temperature storage. These parameters guide solvent selection, column choice, and stability assessments during long-term studies .
Advanced Research Questions
Q. How can computational methods like DFT and molecular dynamics (MD) simulations enhance understanding of its reactivity?
DFT calculations predict electron density distributions, identifying reactive sites (e.g., the benzoxazole ring) for electrophilic/nucleophilic attacks. MD simulations model solvation dynamics and membrane permeation, revealing preferential aggregation in lipid bilayers. Combined, these methods rationalize experimental observations, such as degradation pathways in oxidative environments .
Q. How to address contradictions between experimental spectroscopic data (e.g., IR, NMR) and computational predictions?
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Implicit vs. explicit solvent models: Explicit water molecules in MD simulations improve IR vibrational frequency matching.
- Ensemble averaging: Sampling multiple conformers aligns NMR chemical shift predictions with experimental data. Cross-validation with X-ray crystallography or high-resolution mass spectrometry resolves ambiguities .
Q. What strategies assess its biological activity, such as antibacterial effects?
In vitro assays (e.g., broth microdilution) determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Molecular docking identifies binding affinities to bacterial enzymes (e.g., DNA gyrase), while structure-activity relationship (SAR) studies correlate substituent modifications (e.g., tert-butyl group) with potency. Synergistic effects with commercial antibiotics are also tested .
Q. How to evaluate environmental persistence via degradation studies?
Advanced oxidation processes (AOPs) like UV/H2O2 or ozonation simulate environmental degradation. Reaction intermediates are tracked using time-resolved LC-MS, while toxicity post-degradation is assessed via bioassays (e.g., Daphnia magna). Quantum mechanical calculations predict transformation products, guiding targeted analytical workflows .
Methodological Notes
- Sample Preparation: Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
- Validation: Include spike-recovery experiments (70–120% recovery) and matrix-matched calibration to address ion suppression in LC-MS .
- Computational Workflows: Use Gaussian 16 for DFT and GROMACS for MD simulations, with force fields (e.g., AMBER) parameterized for benzoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
